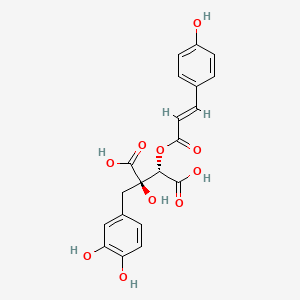
Cimicifugic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cimicifugic acid C is a natural product found in Actaea simplex, Actaea japonica, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Applications
Cimicifugic acid C has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral effects. Below are key areas where this compound has shown promise:
Anti-Inflammatory Effects
This compound has been identified as an active component in Cimicifuga racemosa, contributing to the anti-inflammatory properties of this plant. A study demonstrated that this compound, along with other compounds from Cimicifuga, inhibited the expression of inflammatory factors in lung epithelial cells exposed to lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory conditions such as acute pneumonia .
Collagen Degradation Inhibition
Research indicates that this compound exhibits significant inhibitory activity against collagenolytic enzymes, which are responsible for collagen degradation. This property suggests potential applications in wound healing and conditions characterized by excessive collagen breakdown, such as arthritis and skin disorders .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of this compound against enterovirus infections. In vitro studies revealed that this compound could inhibit viral replication, making it a candidate for further research into antiviral therapies .
Metabolic Regulation
Studies have shown that extracts containing this compound activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. This activation may lead to improvements in glucose metabolism and insulin sensitivity, suggesting applications in metabolic disorders such as obesity and type 2 diabetes .
Case Study 1: Acute Pneumonia Treatment
A study investigated the efficacy of Cimicifuga racemosa extracts containing this compound on lung inflammation models. Results indicated a significant reduction in inflammatory markers and improved lung function in treated groups compared to controls .
Case Study 2: Wound Healing
In a controlled experiment focusing on wound healing, this compound demonstrated enhanced collagen synthesis and reduced scar formation in animal models, highlighting its potential application in dermatology .
Case Study 3: Antiviral Efficacy
A series of experiments assessed the antiviral properties of this compound against enterovirus A71. The compound displayed effective inhibition of viral replication at micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections .
Propriétés
Numéro CAS |
205114-67-6 |
|---|---|
Formule moléculaire |
C20H18O10 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C20H18O10/c21-13-5-1-11(2-6-13)4-8-16(24)30-17(18(25)26)20(29,19(27)28)10-12-3-7-14(22)15(23)9-12/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1 |
Clé InChI |
NIDSBIYSGNHVDL-ZUVWSUMTSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Synonymes |
cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















